4-Bromo-6-nitro-1H-indazole

Overview

Description

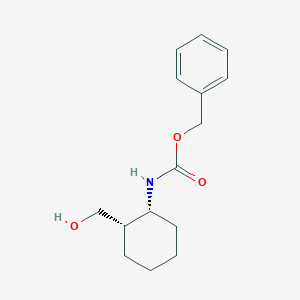

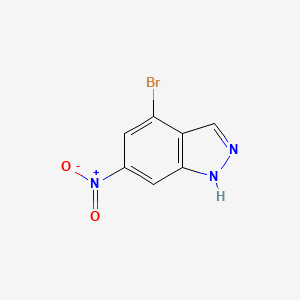

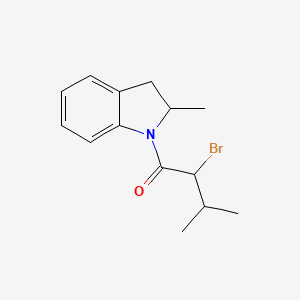

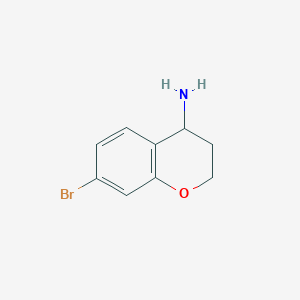

4-Bromo-6-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The compound is characterized by the presence of a bromine atom at the 4-position and a nitro group at the 6-position on the indazole ring. Indazole derivatives, including those with nitro and bromo substituents, have been studied for their biological activities, particularly as inhibitors of nitric oxide synthase (NOS) enzymes. These enzymes are involved in the production of nitric oxide (NO), a molecule with various physiological roles, including vasodilation and neurotransmission.

Synthesis Analysis

The synthesis of indazole derivatives, such as this compound, typically involves the construction of the indazole core followed by the introduction of substituents at specific positions on the ring. Although the provided papers do not detail the synthesis of this compound specifically, they do discuss the synthesis of related compounds. For example, the synthesis of 3-bromo 7-nitro indazole and 1H-indazole-7-carbonitrile involves the substitution of the indazole ring with various functional groups to achieve the desired inhibitory effects against NOS enzymes .

Molecular Structure Analysis

The molecular structure of this compound is crucial for its biological activity. The presence of the bromine atom and the nitro group on the indazole ring can significantly influence the compound's binding affinity and selectivity towards different isoforms of NOS. The papers suggest that the position and nature of these substituents are key factors in determining the potency and selectivity of the indazole derivatives as NOS inhibitors .

Chemical Reactions Analysis

Indazole derivatives undergo various chemical reactions based on their functional groups. The nitro group, in particular, can participate in reduction reactions, while the bromine atom can be involved in nucleophilic substitution reactions. These reactions can be exploited to further modify the indazole derivatives to enhance their biological activity or to create new compounds with potential therapeutic applications. The papers do not provide specific reactions for this compound, but they do indicate that structural modifications can lead to significant changes in NOS inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, would be influenced by the presence of the bromine and nitro groups. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compound. While the papers do not provide explicit data on these properties for this compound, they do highlight the importance of the indazole scaffold and its substituents in the development of NOS inhibitors .

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibition properties of a group of heterocyclic diazoles, including 4-bromo-6-nitro-1H-indazole, for iron in acidic solutions. It was found that these compounds could significantly decrease the corrosion current and increase the charge-transfer resistance, making them potential candidates for protecting metals against corrosion in industrial applications (Babić-Samardžija et al., 2005).

Molecular Structure Analysis

Another study detailed the crystal and molecular structure of various biologically active nitroindazoles, providing insights into their structural characteristics that could be fundamental in designing new compounds with enhanced biological activities (Cabildo et al., 2011).

Synthetic Methodologies

Research has also been conducted on the efficient synthesis of SF5-substituted heterocyclic systems, including this compound derivatives. These compounds have shown potential in various applications, from pharmaceuticals to materials science, due to their unique structural and electronic properties (Kanishchev & Dolbier, 2018).

Drug Development

Indazoles, including derivatives of this compound, have been examined for their potential in drug development, particularly as inhibitors of certain enzymes or for their antiproliferative properties. These studies highlight the compound's relevance in medicinal chemistry and its potential as a backbone for developing new therapeutic agents (Cottyn et al., 2008).

Antileishmanial Activity

In a notable study, novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity. One compound, in particular, showed promising growth inhibitory effects against Leishmania major, demonstrating the potential of this compound derivatives in treating parasitic infections (Mohamed Mokhtar Mohamed Abdelahi et al., 2021).

Safety and Hazards

4-Bromo-6-nitro-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Mode of Action

It is likely that it interacts with its targets to produce nitric oxide (no), similar to other indazole derivatives . Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes.

Biochemical Pathways

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .

Result of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which has diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

properties

IUPAC Name |

4-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKKWYOQLIACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646143 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-54-7 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)